molecular formula C9H8BrN5 B186206 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine CAS No. 30508-74-8

2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine

Cat. No. B186206
CAS RN: 30508-74-8
M. Wt: 266.1 g/mol
InChI Key: IFTSWIQNKJOSLN-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine (DBT) is an organic compound that is used in a variety of scientific and industrial applications. DBT has been studied extensively for its ability to act as a catalyst for various reactions. It has also been investigated for its potential use in drug design and development, as well as in the synthesis of other compounds.

Scientific Research Applications

Synthesis of Pyridines and Pyrimidines

This compound is utilized in the synthesis of pyridines and pyrimidines, which are core structures in many pharmaceuticals . The process often involves multicomponent reactions, where 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine acts as a precursor or intermediate. These reactions are crucial for creating compounds with potential pharmacological activities.

Antimicrobial and Antifungal Agents

Derivatives of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine have been explored for their antimicrobial and antifungal properties . The triazine ring system is known to interact with various biological targets, which can be leveraged to develop new treatments for infections.

DNA Binding Affinity

The triazine derivatives exhibit strong DNA binding affinity, which is significant for the development of new therapeutic agents targeting genetic diseases . This application is particularly relevant in the field of gene therapy and cancer treatment.

properties

IUPAC Name

6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN5/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTSWIQNKJOSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353622
Record name 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine

CAS RN

30508-74-8
Record name 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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